1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine
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Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine, also known as BDDP, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. BDDP is a piperazine derivative with a molecular formula of C20H23ClN2O5S and a molecular weight of 448.93 g/mol.
Scientific Research Applications
Metabolic Pathway Elucidation
The study by Hvenegaard et al. (2012) focused on the metabolic pathways of a novel antidepressant, highlighting the involvement of cytochrome P450 enzymes in its oxidative metabolism. This research provides insights into the drug's biotransformation, crucial for understanding its pharmacokinetics and potential interactions with other medications (Hvenegaard et al., 2012).
Antimicrobial Activity
Bektaş et al. (2010) synthesized novel triazole derivatives, including compounds related to the specified chemical structure, and evaluated their antimicrobial properties. Some of these compounds showed good to moderate activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Structural Analysis and Computational Studies
Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on novel piperazine derivatives. These studies help understand the molecular conformation and reactivity, which are essential for rational drug design and molecular engineering (Kumara et al., 2017).
Receptor Antagonism
Research by Yoon et al. (2008) explored the synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists. Identifying compounds with selective receptor antagonism can contribute to the development of targeted therapies for various neurological and psychiatric disorders (Yoon et al., 2008).
Prokinetic Agent Development
Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists with potential as prokinetic agents. This research is significant for developing treatments for gastrointestinal motility disorders (Sonda et al., 2004).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-2-26-18-6-4-16(21)12-20(18)29(24,25)23-9-7-22(8-10-23)13-15-3-5-17-19(11-15)28-14-27-17/h3-6,11-12H,2,7-10,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKHFLIOUZWFOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137665 |
Source
|
Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
838880-72-1 |
Source
|
Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=838880-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101137665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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